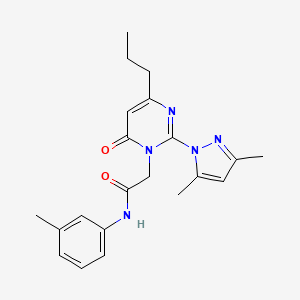

2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(m-tolyl)acetamide

Description

Properties

IUPAC Name |

2-[2-(3,5-dimethylpyrazol-1-yl)-6-oxo-4-propylpyrimidin-1-yl]-N-(3-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N5O2/c1-5-7-17-12-20(28)25(21(23-17)26-16(4)11-15(3)24-26)13-19(27)22-18-9-6-8-14(2)10-18/h6,8-12H,5,7,13H2,1-4H3,(H,22,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBFISFZHHAJXED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=O)N(C(=N1)N2C(=CC(=N2)C)C)CC(=O)NC3=CC=CC(=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(m-tolyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure

This compound features a pyrazole ring, a pyrimidine ring, and an acetamide moiety, which contribute to its pharmacological properties. Its molecular formula is , with a molecular weight of approximately 318.39 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These targets may include enzymes involved in metabolic pathways or receptors that mediate cellular responses. The binding affinity and interaction dynamics can lead to modulation of various biological processes, including:

- Inhibition of cancer cell proliferation : The compound may induce apoptosis in cancer cells by disrupting critical signaling pathways.

- Anti-inflammatory effects : It may inhibit pro-inflammatory cytokines and enzymes linked to inflammatory responses.

Biological Activity Studies

Recent studies have evaluated the biological activities of related pyrazole derivatives, providing insights into the potential efficacy of this compound.

Anticancer Activity

A review highlighted the anticancer potential of pyrazole derivatives, noting significant cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF7 | 3.79 |

| Compound B | SF-268 | 12.50 |

| Compound C | NCI-H460 | 42.30 |

For instance, derivatives similar to the target compound exhibited IC50 values ranging from 3.25 mg/mL to 17.82 mg/mL against Hep-2 and P815 cancer cell lines .

Anti-inflammatory Activity

Research has indicated that pyrazole derivatives can effectively reduce inflammation markers in vitro. For example, several compounds demonstrated the ability to lower levels of TNF-alpha and IL-6 in treated macrophages.

Case Studies

-

Study on MCF7 Cells :

- Objective : To assess the cytotoxicity of the compound against breast cancer cells.

- Findings : The compound exhibited significant growth inhibition with an IC50 value of approximately 10 µM, indicating strong anticancer properties.

-

Study on Inflammatory Response :

- Objective : To evaluate anti-inflammatory effects in an animal model.

- Findings : Administration of the compound resulted in a marked decrease in paw edema and reduced levels of inflammatory cytokines compared to control groups.

Comparison with Similar Compounds

Structural Features of the Target Compound

- Core structure : A pyrimidin-6-one ring substituted at position 2 with a 3,5-dimethylpyrazol-1-yl group and at position 4 with a propyl chain.

- Acetamide side chain: Linked to the pyrimidinone via position 1, terminating in an m-tolyl (3-methylphenyl) group.

- Key functional groups: Pyrimidinone carbonyl (hydrogen bond acceptor). m-Tolyl methyl group (hydrophobic/steric influence).

Substituent Variations on the Arylacetamide Group

Key Observations :

- Steric and conformational influence : The cyclopropylamide in introduces a strained ring system, which may restrict rotational freedom and alter binding kinetics.

- Hydrogen bonding : The m-tolyl methyl group in the target compound contributes to hydrophobic interactions, whereas the trifluoromethoxy group in may engage in weak hydrogen bonding via fluorine atoms .

Pyrimidinone and Pyrazole Modifications

- Propyl vs. other alkyl chains: The 4-propyl group on the pyrimidinone core may enhance lipophilicity compared to shorter-chain analogs, influencing membrane permeability.

- 3,5-Dimethylpyrazole : This substitution pattern optimizes steric bulk and electronic effects, contrasting with unsubstituted pyrazoles, which may exhibit reduced target selectivity.

Physicochemical Properties

- Solubility : The m-tolyl group’s hydrophobicity may reduce aqueous solubility compared to the more polar trifluoromethoxy analog .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.